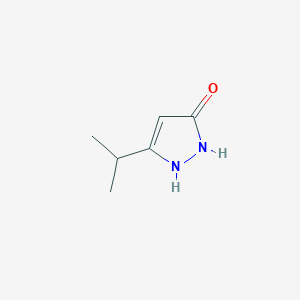

5-Isopropyl-1H-pyrazol-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4(2)5-3-6(9)8-7-5/h3-4H,1-2H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJMHLUZYAZADZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Elucidation for 5 Isopropyl 1h Pyrazol 3 2h One and Its Derivatives

Classical and Contemporary Synthetic Routes to the 5-Isopropyl-1H-pyrazol-3(2H)-one Scaffold

The construction of the pyrazolone (B3327878) ring is versatile, with several key retrosynthetic disconnections enabling a variety of synthetic approaches.

Cyclocondensation Strategies Utilizing Hydrazine (B178648) Derivatives

The most fundamental and widely employed method for pyrazolone synthesis is the cyclocondensation of a β-ketoester with hydrazine or its derivatives. This reaction is a classic example of nucleophilic addition-elimination, forming the heterocyclic ring in a single, efficient step. For the synthesis of this compound, the reaction would involve the condensation of an appropriate isopropyl-substituted β-ketoester with hydrazine hydrate (B1144303).

A general representation of this reaction is the cyclocondensation of ethyl 4-methyl-3-oxopentanoate (B1262298) with hydrazine. The mechanism initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazolone ring. The use of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole (B372694) ring. For instance, the reaction with isopropylhydrazine would lead to the formation of 1,5-diisopropyl-1H-pyrazol-3(2H)-one. The regioselectivity of the initial attack is often governed by the steric and electronic nature of the substituents on the β-ketoester.

Approaches Involving 1,3-Dicarbonyl Compounds

The use of 1,3-dicarbonyl compounds is a cornerstone in pyrazole synthesis. mdpi.com A regiocontrolled methodology for preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles has been developed using trichloromethyl enones as starting materials. acs.org It was observed that the selectivity of the reaction is dependent on the nature of the hydrazine used. acs.org For example, the reaction of a trichloromethyl enone with arylhydrazine hydrochlorides leads to the formation of the 1,3-regioisomer, while the use of the corresponding free hydrazine results in the exclusive formation of the 1,5-regioisomer. acs.org

In a specific example, methyl-1-phenyl-5-(isopropyl)-1H-pyrazole-3-carboxylate was synthesized from a trichloromethyl enone. acs.orgnih.gov The product was isolated as a yellow oil in 70% yield. acs.orgnih.gov

| Compound | Starting Materials | Reagents | Yield | Reference |

| Methyl-1-phenyl-5-(isopropyl)-1H-pyrazole-3-carboxylate | Trichloromethyl enone, Phenylhydrazine | - | 70% | acs.org, nih.gov |

This table summarizes the synthesis of a 5-isopropyl-pyrazole derivative using a 1,3-dicarbonyl equivalent.

Chalcone-Based Synthesis of Pyrazolone Systems

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for the synthesis of a wide array of heterocyclic compounds, including pyrazolones. chemrevlett.comljmu.ac.uknih.gov The synthesis typically involves the condensation of a chalcone (B49325) with hydrazine hydrate. The reaction proceeds via a Michael addition of hydrazine to the α,β-unsaturated ketone moiety of the chalcone, followed by intramolecular cyclization and dehydration to afford the pyrazoline, which can then be oxidized to the corresponding pyrazole or rearranged to the pyrazolone.

A study detailed the synthesis of substituted chalcones by reacting 3-isopropyl-4-methoxybenzaldehyde (B1243850) with various aromatic ketones. researchgate.net These resulting chalcones, (E)-3-(3-Isopropyl-4-methoxyphenyl)-1-aryl-prop-2-en-1-ones, were then reacted with hydrazine hydrate in the presence of glacial acetic acid to yield 1-acetyl-3-aryl-5-(3-isopropyl-4-methoxyphenyl)pyrazoles. researchgate.net This method highlights the utility of chalcones in accessing pyrazole derivatives with substitution at the 3 and 5 positions.

| Chalcone Precursor | Reagent | Product | Reference |

| (E)-3-(3-Isopropyl-4-methoxyphenyl)-1-aryl-prop-2-en-1-one | Hydrazine Hydrate, Glacial Acetic Acid | 1-acetyl-3-aryl-5-(3-isopropyl-4-methoxyphenyl)pyrazole | researchgate.net |

This table illustrates the synthesis of pyrazole derivatives from chalcone precursors.

One-Pot and Multicomponent Reaction Methodologies

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.netrsc.org Several MCRs have been developed for the synthesis of pyrazole and pyrazolone derivatives. A common strategy involves the in-situ formation of a 1,3-dielectrophile which then undergoes cyclocondensation with a hydrazine derivative. mdpi.com

For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be employed to synthesize polysubstituted pyrazoles. mdpi.com While specific examples for the direct synthesis of this compound via MCRs are not extensively reported, the general methodologies are applicable. For instance, the reaction of isobutyraldehyde, ethyl acetoacetate (B1235776), and hydrazine hydrate under appropriate catalytic conditions could potentially yield the target molecule. Another approach involves a one-pot, three-component reaction of vinyl azide, an aldehyde, and tosylhydrazine to construct 3,4,5-trisubstituted 1H-pyrazoles regioselectively. semanticscholar.org

Advanced Synthetic Transformations for Functionalization and Derivatization

Beyond the initial construction of the pyrazolone ring, advanced synthetic methods are employed to introduce further chemical complexity and to synthesize a diverse range of derivatives.

Tandem and Cascade Reaction Sequences (e.g., Knoevenagel–Michael, Cross-Coupling/Electrocyclization)

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an elegant and efficient means to construct complex molecules from simple precursors.

The Knoevenagel–Michael reaction is a well-established tandem sequence for the synthesis of bis(pyrazolyl)methanes. tandfonline.comnih.govtubitak.gov.trthieme-connect.comresearchgate.net This reaction typically involves the condensation of an aldehyde with two equivalents of a pyrazolone. The reaction is initiated by a Knoevenagel condensation between the aldehyde and one molecule of the pyrazolone to form a reactive α,β-unsaturated intermediate. This is then followed by a Michael addition of a second pyrazolone molecule to the intermediate, yielding the bis(pyrazolyl)methane product. Various catalysts, including 3-aminopropylated silica (B1680970) gel and zinc oxide nanowires, have been employed to promote this reaction. tandfonline.comtubitak.gov.tr

A tandem cross-coupling/electrocyclization reaction has been developed for the synthesis of 3,4,5-trisubstituted pyrazoles. nih.govorganic-chemistry.orgacs.org This methodology involves the palladium-catalyzed cross-coupling of an enol triflate with a diazoacetate to form a vinyl diazoacetate intermediate. Subsequent heating of this intermediate induces a thermal electrocyclization to furnish the pyrazole ring with absolute regiocontrol. nih.govorganic-chemistry.org This method has been successfully applied to synthesize a derivative, 5-tert-butyl 3-ethyl 4-isopropyl-1H-pyrazole-3,5-dicarboxylate, in 83% yield from (Z)-ethyl 4-methyl-3-(trifluoromethylsulfonyloxy)pent-2-enoate and tert-butyl diazoacetate. nih.gov

| Reaction Type | Starting Materials | Product | Yield | Reference |

| Tandem Cross-Coupling/Electrocyclization | (Z)-ethyl 4-methyl-3-(trifluoromethylsulfonyloxy)pent-2-enoate, tert-butyl diazoacetate | 5-tert-butyl 3-ethyl 4-isopropyl-1H-pyrazole-3,5-dicarboxylate | 83% | nih.gov |

This table presents an example of a tandem reaction for the synthesis of a functionalized isopropyl-pyrazole derivative.

Electrochemical cascade reactions have also been reported for the synthesis of polysubstituted sulfonated pyrazoles from enaminones and sulfonyl hydrazides under metal- and exogenous-oxidant-free conditions. acs.org This process involves intermolecular condensation, radical-radical cross-coupling sulfonylation, and pyrazole annulation. acs.org Another cascade approach involves a Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. researchgate.net

Metal-Catalyzed Coupling and Cyclization Reactions

The synthesis of pyrazolone derivatives, including those with an isopropyl group, has been significantly advanced through the use of metal-catalyzed reactions. These methods offer efficient and selective routes to complex molecular architectures. Transition metals like palladium, rhodium, iron, and copper are commonly employed to facilitate C-C and C-N bond formations, which are crucial steps in the construction of the pyrazolone ring and its functionalization. rsc.orgmdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are invaluable for introducing aryl or vinyl groups onto the pyrazole core. mdpi.com For instance, the synthesis of 1-(2,4-dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester involves a palladium-catalyzed nucleophilic aromatic substitution (SNAr) reaction between a pyrazole intermediate and 2,4-dichlorophenylboronic acid. This reaction is often enhanced by microwave irradiation, which can dramatically reduce reaction times.

Rhodium catalysts have been utilized in the cyclization of 1,6-dienes derived from pyrazolones to create spirocyclic structures. researchgate.net These reactions can proceed with high diastereoselectivity. researchgate.net Rhodium has also been instrumental in the [3+2] cycloaddition of hydrazines with alkynes to form highly substituted pyrazoles under mild conditions. organic-chemistry.org Furthermore, rhodium-catalyzed formal sp3 C-H activation and annulation of α-arylidene pyrazolones with alkynes provides a pathway to spiropentadiene pyrazolones. acs.org

Iron, being an inexpensive and abundant metal, has emerged as a sustainable catalyst for pyrazole synthesis. rsc.org Iron-catalyzed multicomponent reactions using biomass-derived alcohols as a primary feedstock have been developed for the synthesis of tri-substituted pyrazoles. rsc.org These methods proceed through a dehydrogenative coupling mechanism and eliminate the need for pre-functionalized starting materials or harsh oxidants. rsc.org

Copper catalysts have also found application in the synthesis of pyrazoles. They can facilitate condensation reactions under acid-free conditions at room temperature, leading to short reaction times. organic-chemistry.org Copper-catalyzed enantioselective [3+3] cycloaddition reactions have been developed for the synthesis of pyranopyrazoles with chiral quaternary carbon stereocenters. bohrium.com

| Metal Catalyst | Reaction Type | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Palladium | Nucleophilic Aromatic Substitution (SNAr) | Pyrazole intermediate, Arylboronic acid | Aryl-substituted pyrazoles | Microwave enhancement reduces reaction time. | |

| Rhodium | Cycloisomerization | Pyrazolone-derived 1,6-dienes | Spirocyclic pyrazolones | High diastereoselectivity. | researchgate.net |

| Rhodium | [3+2] Cycloaddition | Hydrazines, Alkynes | Highly substituted pyrazoles | Mild reaction conditions. | organic-chemistry.org |

| Rhodium | Formal sp3 C–H Activation/Annulation | α-Arylidene pyrazolones, Alkynes | Spiropentadiene pyrazolones | Forms novel C3 synthons. | acs.org |

| Iron | Dehydrogenative Coupling | Alcohols, Aryl hydrazines, Secondary alcohols/Alkynes | Tri-substituted pyrazoles | Uses biomass-derived feedstock, sustainable. | rsc.org |

| Copper | Condensation | 1,3-Diketones, Hydrazines | Pyrazoles | Acid-free, room temperature conditions. | organic-chemistry.org |

| Copper | [3+3] Cycloaddition | Pyrazolones, other synthons | Pyranopyrazoles | Enantioselective, creates chiral centers. | bohrium.com |

Sustainable and Efficient Synthetic Protocols (e.g., Microwave-Assisted, Solvent-Free)

In recent years, there has been a significant shift towards the development of sustainable and efficient synthetic methods for pyrazolone derivatives, driven by the principles of green chemistry. These protocols aim to reduce waste, energy consumption, and the use of hazardous materials. Key strategies include microwave-assisted synthesis, solvent-free reactions, and the use of greener solvents like water. scielo.brnih.govthieme-connect.com

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. scielo.brnih.gov In the synthesis of pyrazolones, microwave-assisted methods offer several advantages over conventional heating, including significantly shorter reaction times, improved yields, and easier work-up procedures. scielo.brnih.gov For example, the reaction of a β-keto ester with a hydrazine can be carried out under microwave irradiation in a solvent-free ("neat") environment to produce pyrazolones regioselectively in high yields. scielo.br This approach has been successfully applied to the one-pot synthesis of a variety of structurally diverse pyrazolone derivatives. nih.govnih.gov The rapid and selective heating provided by microwaves often leads to cleaner reactions with fewer side products. nih.gov

Solvent-Free Synthesis:

Conducting reactions without a solvent minimizes waste and simplifies product purification. scielo.brtandfonline.com The synthesis of pyrazolones has been effectively achieved under solvent-free conditions, often in conjunction with microwave irradiation. scielo.brnih.gov These "neat" reactions can be highly efficient, providing a straightforward, one-pot approach to various pyrazolone derivatives. scielo.br Solvent-free methods have also been developed for the synthesis of pyrazolone-1,3-dithiolan hybrids. tandfonline.comresearchgate.net

Green Solvents and Catalysts:

The use of environmentally benign solvents, particularly water, is a cornerstone of green chemistry. thieme-connect.comscielo.org.za Aqueous media have been successfully employed for the synthesis of pyrazolone derivatives, often in the presence of a catalyst. thieme-connect.comacs.org For instance, multicomponent reactions to produce pyrazolones have been carried out in water using catalysts like imidazole. acs.org Magnetized distilled water has also been explored as a green solvent for the catalyst-free synthesis of bis-pyrazolone derivatives, offering advantages such as cost-effectiveness and a simple workup. scielo.org.za

Furthermore, the development of heterogeneous and reusable catalysts contributes to the sustainability of these synthetic processes. thieme-connect.com For example, ceria-silica (CeO2/SiO2) has been used as a heterogeneous Lewis acid catalyst for the multicomponent synthesis of pyrazolones in water. thieme-connect.com

| Sustainable Protocol | Key Features | Example Reaction | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | β-keto ester + hydrazine → pyrazolone | Improved yields, easier work-up, energy efficient | scielo.brnih.gov |

| Solvent-Free Synthesis | Absence of solvent, reduced waste | One-pot synthesis of pyrazolone derivatives | Simplified purification, environmentally friendly | scielo.brnih.gov |

| Aqueous Media Synthesis | Use of water as a green solvent | Multicomponent synthesis of pyrazolones with a catalyst | Non-toxic, inexpensive, readily available | thieme-connect.comacs.org |

| Catalyst-Free Synthesis in Magnetized Water | Use of magnetized distilled water as a solvent without a catalyst | Synthesis of bis-pyrazolone derivatives | Cost-effective, simple workup, high yields | scielo.org.za |

Detailed Reaction Mechanisms and Stereochemical Considerations

Elucidation of Reaction Pathways and Transition States

The formation of the pyrazole ring, a core structure in this compound, typically proceeds through a cyclization reaction. The mechanism often involves the initial formation of an intermediate, which then undergoes an intramolecular reaction to form the heterocyclic ring. organic-chemistry.org

In the reaction of hydrazones with nitroolefins, a stepwise cycloaddition mechanism has been proposed. organic-chemistry.org This suggests that the reaction does not proceed in a single concerted step but rather through the formation of a pyrazolidine (B1218672) intermediate. The stereochemistry of this key intermediate plays a crucial role in determining the final product's structure. organic-chemistry.org

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the transition states of pyrazole formation. growingscience.comias.ac.in These studies help to understand the energetics of different reaction pathways and predict which products are kinetically favored. For example, in the cycloaddition reaction between methyl propynoate (B1239298) and difluoromethyldiazomethane, calculations of the free energy profiles of various transition states indicated the most favorable reaction pathway. growingscience.com

The role of solvent molecules, such as water, in facilitating proton transfer during pyrazole formation has also been a subject of theoretical investigation. mdpi.comresearchgate.net Water molecules can stabilize transition states through hydrogen bonding, thereby lowering the activation energy barrier for proton transfer between the nitrogen atoms of the pyrazole ring. mdpi.com Studies have shown that the presence of one or two water molecules can significantly impact the kinetics of the tautomerization process. mdpi.com

The formation of orientation complexes prior to the transition state has been suggested in some 1,3-dipolar cycloaddition reactions leading to pyrazole derivatives. clockss.org Ab initio molecular orbital calculations have indicated that an interaction between the reactants can form an orientation complex, which then proceeds to the transition state. clockss.org The stability of this complex can influence the stereoselectivity of the reaction. clockss.org

Regiochemical Control and Factors Influencing Selectivity

Regioselectivity is a critical aspect of pyrazole synthesis, as the reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine can potentially lead to two different regioisomers. conicet.gov.aracs.org The control of regioselectivity is often a significant challenge in the synthesis of specifically substituted pyrazoles.

Several factors can influence the regioselectivity of pyrazole formation, including the nature of the substituents on both the dicarbonyl compound and the hydrazine, the reaction solvent, and the catalyst used.

Solvent Effects: The choice of solvent can have a dramatic impact on regioselectivity. For instance, in the reaction of 1,3-diketones with methylhydrazine, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly improve the regioselectivity compared to reactions carried out in ethanol. conicet.gov.aracs.org This improvement is attributed to the unique properties of these fluorinated solvents.

Catalyst Effects: The catalyst employed can also direct the regioselectivity of the reaction. In some metal-catalyzed syntheses, the coordination of the catalyst to the reactants can favor the formation of one regioisomer over the other. organic-chemistry.org For example, iron-catalyzed routes have been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles. organic-chemistry.org

Substituent Effects: The electronic and steric properties of the substituents on the starting materials play a crucial role in determining the regiochemical outcome. Electron-withdrawing or electron-donating groups can influence the reactivity of the carbonyl groups in a 1,3-dicarbonyl compound, leading to a preferential attack of the hydrazine at one carbonyl over the other. acs.org

A proposed mechanism for the regioselective synthesis of pyrazol-3-ones from the reaction of a β-keto ester with a substituted hydrazine under microwave irradiation involves the initial attack of the more nucleophilic nitrogen of the hydrazine on the more electrophilic ketone carbonyl of the β-keto ester. scielo.br This is followed by an intramolecular cyclization and dehydration to afford the final pyrazolone product with high regioselectivity. scielo.br

Tautomeric Equilibria and Conformational Dynamics of 5 Isopropyl 1h Pyrazol 3 2h One

Investigation of Annular Tautomerism (Keto, Enol, and Imino Forms)

The structure of 5-Isopropyl-1H-pyrazol-3(2H)-one is not static; it exists as a dynamic equilibrium of multiple tautomeric forms. Pyrazolones, as a class, are known for their prototropic tautomerism, which involves the migration of a proton. nih.gov For this compound, the principal tautomeric possibilities include the keto, enol, and imino forms, arising from both annular (ring-based) and side-chain proton shifts.

The primary equilibrium for pyrazolones is the annular tautomerism involving the two nitrogen atoms within the pyrazole (B372694) ring, and the keto-enol tautomerism involving the exocyclic oxygen. smolecule.com This results in three main tautomers: the CH form (keto), the OH form (enol), and the NH form. Theoretical studies on related pyrazole structures indicate that while imino forms are conceivable, they are generally less stable and not significantly populated in the equilibrium. encyclopedia.pub The equilibrium is a delicate balance of electronic, steric, and environmental factors.

Possible Tautomeric Forms of this compound

| Tautomer Name | Structural Description | Key Features |

| This compound | Keto form with proton on N2 | C=O group at C3, N-H at N2 |

| 3-isopropyl-1H-pyrazol-5(4H)-one | Keto form with proton on N1 | C=O group at C5, N-H at N1 |

| 5-isopropyl-1H-pyrazol-3-ol | Enol form | C-OH group at C3, Aromatic pyrazole ring |

| 3-isopropyl-1H-pyrazol-5-ol | Enol form | C-OH group at C5, Aromatic pyrazole ring |

Electronic and Steric Influence of the 5-Isopropyl Substituent on Tautomer Preference

The nature and position of substituents on the pyrazole ring are critical determinants of tautomeric preference. The isopropyl group at the C5 position exerts both electronic and steric influences.

Electronic Influence: The isopropyl group is an alkyl substituent, which is generally considered electron-donating through an inductive effect (+I). Theoretical and experimental studies on substituted pyrazoles have shown that electron-donating groups tend to stabilize the tautomer where the proton is on the adjacent nitrogen atom. nih.govias.ac.in However, the general rule for 3(5)-substituted pyrazoles is that electron-donating groups favor the C3-tautomer (in this case, the 3-isopropyl tautomer), while electron-withdrawing groups stabilize the C5-tautomer. nih.gov This suggests a competition of effects that determines the final equilibrium position.

Steric Influence: The isopropyl group is sterically bulky compared to a hydrogen atom or a methyl group. This steric hindrance can influence the planarity of the molecule and affect intermolecular interactions, which in turn can shift the tautomeric equilibrium. smolecule.com The bulkiness of the isopropyl group can disfavor conformations where it is brought into close proximity with other parts of the molecule or with neighboring molecules in the solid state, thereby influencing the crystal packing and the dominant tautomer in the solid phase. smolecule.com

Solvatochromic Effects on Tautomeric Distribution

The tautomeric distribution of this compound is highly sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.netscience.gov The polarity of the solvent and its ability to form hydrogen bonds can preferentially stabilize one tautomer over another.

In nonpolar solvents, intramolecular hydrogen bonding and the inherent stability of the tautomers are the dominant factors. In polar protic solvents, such as alcohols or water, the solvent molecules can form intermolecular hydrogen bonds with both the proton-donating (N-H) and proton-accepting (C=O, C-O, N) sites of the pyrazolone (B3327878). nih.gov This solvation can lower the energy barrier for proton transfer, facilitating a more dynamic equilibrium. nih.gov Studies on related pyrazole systems, including those with isopropyl substituents, have demonstrated that protonic solvents can lead to broadened NMR signals, indicative of an exchange between different tautomeric species. mdpi.com A general trend is that polar solvents tend to favor the more polar keto tautomers over the less polar enol forms.

Characterization of Intramolecular Hydrogen Bonding and Intermolecular Interactions

Hydrogen bonding plays a crucial role in the structure and dynamics of this compound. Both intramolecular and intermolecular hydrogen bonds are possible and significantly influence the preferred tautomer and conformation.

Intramolecular Hydrogen Bonding: In the enol tautomer (5-isopropyl-1H-pyrazol-3-ol), an intramolecular hydrogen bond can form between the hydroxyl proton (-OH) and the adjacent pyrazole nitrogen atom. This interaction creates a stable six-membered ring-like structure, which can enhance the population of the enol form, particularly in nonpolar solvents or the gas phase. rsc.org

Intermolecular Interactions: In the solid state and in concentrated solutions, intermolecular hydrogen bonds are dominant. For the keto tautomers, the N-H group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule. acu.edu These interactions can lead to the formation of well-ordered supramolecular structures, such as dimers, tetramers, or extended chains. ias.ac.incdnsciencepub.comnih.gov X-ray diffraction studies on related pyrazolones have frequently revealed such hydrogen-bonded dimers as the fundamental structural motif in the crystal lattice. acu.edu These strong intermolecular forces are why only one tautomer is typically observed in the crystalline state. nih.gov

Advanced Spectroscopic and Diffractional Techniques for Tautomer Identification

Unambiguous identification of the dominant tautomeric form and characterization of the equilibrium dynamics require the application of advanced analytical techniques. Spectroscopic methods are particularly powerful for studying tautomerism in solution, while diffraction techniques are essential for the solid state.

Application of 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for investigating tautomeric equilibria in solution. ipb.pt By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, one can identify and quantify the different tautomers present.

¹H NMR: The proton on the nitrogen (N-H) gives a characteristic signal that is often broad due to chemical exchange and quadrupole effects from the nitrogen nucleus. Its chemical shift is sensitive to the solvent and concentration. The vinyl proton (C4-H) and the isopropyl group's methine (CH) and methyl (CH₃) protons will have distinct chemical shifts depending on whether the molecule is in a keto or enol form. rsc.org

¹³C NMR: The chemical shift of the carbon atoms in the pyrazole ring, particularly C3 and C5, are highly diagnostic of the tautomeric form. nih.govcdnsciencepub.com In the keto form, a signal corresponding to a carbonyl carbon (C=O) will be observed in the range of 160-185 ppm, while this signal is absent in the enol form, which instead shows a signal for a carbon bearing a hydroxyl group (C-OH) at a different chemical shift.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, providing definitive structural assignments for each tautomer in the mixture. mdpi.comemerypharma.com NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities, helping to determine conformation and the position of the tautomeric proton relative to substituents like the isopropyl group. ipb.pt

Expected ¹H NMR Chemical Shifts (ppm) for the Isopropyl Group

| Group | Expected Chemical Shift (ppm) | Multiplicity |

| -CH(CH₃)₂ | ~3.0 | Septet |

| -CH(CH₃)₂ | ~1.2-1.3 | Doublet |

| Note: Values are approximate and based on related structures like ethyl 5-isopropyl-1H-pyrazole-3-carboxylate. rsc.org |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a rapid method for identifying the key functional groups that differentiate the tautomers. derpharmachemica.comnih.gov

Keto Form: The most prominent feature for the keto tautomer is a strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1650-1720 cm⁻¹. The N-H stretching vibration appears as a broad band around 3100-3300 cm⁻¹.

Enol Form: The enol tautomer is characterized by the absence of the C=O stretch and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C-O stretching band (around 1200-1300 cm⁻¹). The C=N stretching vibrations of the pyrazole ring also differ between the tautomers.

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, confirming the dominant tautomeric form. nih.govresearchgate.net

Characteristic IR Absorption Frequencies

| Functional Group | Tautomeric Form | Approximate Frequency (cm⁻¹) |

| C=O Stretch | Keto | 1650 - 1720 |

| N-H Stretch | Keto | 3100 - 3300 |

| O-H Stretch | Enol | 3200 - 3600 |

| C-O Stretch | Enol | 1200 - 1300 |

| Note: These are general ranges for pyrazolone-type compounds. rsc.orgderpharmachemica.com |

X-ray Diffraction Analysis of Solid-State Tautomers

X-ray diffraction is a powerful and definitive technique for elucidating the three-dimensional structure of molecules in the solid state. For compounds exhibiting tautomerism, such as this compound, single-crystal X-ray analysis provides unambiguous evidence of the predominant tautomeric form present in the crystal lattice. This method allows for precise measurement of atomic coordinates, bond lengths, and bond angles, which are characteristic of a specific tautomer. cdnsciencepub.com

In the solid state, pyrazolone derivatives are often found to exist as a single tautomer, a phenomenon attributed to the stabilizing effects of intermolecular hydrogen bonding. cdnsciencepub.comresearchgate.net These interactions can lead to the formation of well-defined supramolecular structures, such as dimers or tetramers. nih.gov The specific aggregation pattern is influenced by the nature of the substituents on the pyrazole ring; bulkier substituents are noted to favor the formation of dimeric structures. nih.gov

The primary tautomeric forms for pyrazol-5-ones are the OH (enolic), NH (keto), and CH forms. X-ray crystallography can differentiate these forms by, for instance, locating the position of the labile proton and determining the bond lengths within the heterocyclic ring. A key indicator is the length of the carbon-oxygen bond.

Research on analogous heterocyclic systems, such as pyrazolo[1,5-a]pyrimidin-7(4H)-ones, demonstrates the utility of this technique. In one study, X-ray diffraction analysis confirmed the predominance of the keto tautomer. nih.gov The measured C=O double bond length was approximately 1.23 Å, which is consistent with a ketone and significantly different from the expected C–O single bond length of about 1.36 Å that would be present in the enol (phenolic) tautomer. nih.gov This type of precise bond length determination provides conclusive evidence for the dominant tautomeric structure in the crystalline form.

Illustrative Crystallographic Data for a Pyrazolone System

The following table presents representative crystallographic data from the analysis of a related pyrazolo[1,5-a]pyrimidin-7(4H)-one, illustrating the type of information obtained from X-ray diffraction that allows for tautomer identification. nih.gov

| Parameter | Value | Significance |

| Compound | 2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one | N/A |

| Tautomeric Form | Keto form (4a) | Dominant form in the crystal |

| C=O Bond Length | 1.23 ± 0.01 Å | Confirms the presence of a carbonyl group, ruling out the enol form. |

| ar C–O Bond Length (Expected) | 1.36 Å | Theoretical value for the alternative enol tautomer; not observed. |

| CCDC ID | 2034666 | Cambridge Structural Database identifier for the crystallographic data. |

Computational Chemistry and Theoretical Characterization of 5 Isopropyl 1h Pyrazol 3 2h One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrazolone (B3327878) derivatives. smolecule.comderpharmachemica.com These calculations offer a balance between accuracy and computational cost, making them suitable for studying the intricate details of molecular systems like 5-isopropyl-1H-pyrazol-3(2H)-one. kashanu.ac.ir

Prediction of Ground State Geometries and Electronic Structures

DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in this compound, known as its ground state geometry. smolecule.com By optimizing the molecular structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be determined with a high degree of confidence. derpharmachemica.comripublication.com The pyrazolone ring, a five-membered heterocyclic system, is the core of the molecule. smolecule.com The geometry is further defined by the attached isopropyl group at the 5-position.

The electronic structure of the molecule, which governs its chemical properties, can also be thoroughly analyzed using DFT. This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. bhu.ac.inresearchgate.net These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. bhu.ac.in

| Bond | Typical Calculated Bond Length (Å) |

|---|---|

| N1-N2 | 1.36 - 1.44 (single bond) |

| N=N | 1.23 - 1.26 (double bond) |

| C-C | > C-N |

| C-N | > C-O |

| C=C | > C=N |

The table above shows typical calculated bond lengths for different types of bonds found in pyrazolone structures, as determined by DFT calculations. The actual values for this compound would require a specific calculation, but these ranges provide a general expectation. kashanu.ac.ir

Thermodynamic and Kinetic Analysis of Tautomerization Processes

Pyrazolones, including this compound, are known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. researchgate.net DFT calculations are crucial for studying the thermodynamics and kinetics of these tautomerization processes. kashanu.ac.irkashanu.ac.ir By calculating the relative energies of the different tautomers, the most stable form can be identified. mdpi.comnih.gov

For pyrazolones, the common tautomeric forms are the CH, OH, and NH forms. nih.gov The relative stability of these tautomers is influenced by factors such as the presence of intramolecular hydrogen bonds and the polarity of the solvent. kashanu.ac.irnih.gov Kinetic analysis, through the calculation of activation barriers, can provide insights into the rate of interconversion between the tautomers. mdpi.com Studies on similar pyrazole (B372694) systems have shown that while there may be a small energy difference between tautomers, a high activation barrier can allow for the isolation of individual desmotropic forms. mdpi.com

| Factor | Influence on Tautomer Stability | Supporting Evidence |

|---|---|---|

| Aromatic Ring | Stabilizing | kashanu.ac.irkashanu.ac.ir |

| Keto vs. Enol Form | Keto form is often more stable | kashanu.ac.irresearchgate.netkashanu.ac.ir |

| N-H vs. C-H Bond | N-H bond is generally a stabilizing factor | kashanu.ac.irkashanu.ac.ir |

| Solvent Polarity | Can influence the relative energies of tautomers | kashanu.ac.irnih.gov |

Frontier Molecular Orbital (HOMO/LUMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in understanding and predicting the chemical reactivity of molecules. bhu.ac.innih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.netmdpi.com

The HOMO-LUMO energy gap is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.netmdpi.com A smaller energy gap suggests higher reactivity. ripublication.com For pyrazolone derivatives, the distribution of the HOMO and LUMO orbitals can indicate the most probable sites for electrophilic and nucleophilic attack. ekb.egresearchgate.net For instance, in many pyrazole derivatives, the HOMO is localized over the pyrazole ring, suggesting its susceptibility to electrophilic attack. researchgate.net

| Parameter | Significance | Reference |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | researchgate.net |

| LUMO Energy | Indicates electron-accepting ability | researchgate.net |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability | researchgate.netmdpi.com |

Aromaticity Indices (e.g., NICS) for Pyrazolone Ring System

The aromaticity of the pyrazolone ring in this compound can be quantified using computational methods such as the Nucleus-Independent Chemical Shift (NICS). researchgate.netbeilstein-journals.org NICS is a magnetic descriptor of aromaticity, where negative values at the center of a ring are indicative of aromatic character. beilstein-journals.orggithub.io The NICS(1)zz value, calculated 1 Å above the plane of the ring, is often considered a more sensitive parameter for the electronic structure. researchgate.net

Studies on pyrazole and its derivatives have shown that they are generally aromatic, with negative NICS values. researchgate.netnih.govnih.gov The degree of aromaticity can be influenced by the nature and position of substituents on the ring. researchgate.net For instance, the aromaticity of 3(5)-monosubstituted pyrazoles has been observed to decrease compared to unsubstituted pyrazole. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. ripublication.com This method is invaluable in drug discovery and development for assessing the potential of a compound to interact with a specific biological target.

In Silico Assessment of Binding Affinities and Orientations with Biological Targets

Through molecular docking simulations, it is possible to perform an in silico assessment of the binding affinity and orientation of this compound with various biological targets. ripublication.com These simulations calculate a scoring function, often expressed as a binding energy or affinity, which estimates the strength of the interaction between the ligand and the protein. nih.gov The docking results also provide a detailed view of the binding mode, including the key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. nih.gov

While specific docking studies for this compound are not extensively reported, research on structurally similar pyrazole derivatives has demonstrated their potential to bind to various enzymes and receptors. nih.govnih.gov For example, pyrazole derivatives have been investigated as inhibitors of enzymes like Mycobacterium tuberculosis CYP121A1. nih.gov The binding affinity of these compounds is often evaluated by determining the dissociation constant (Kd). nih.gov

Characterization of Key Intermolecular Interactions (Hydrogen Bonds, Hydrophobic Contacts)

The intermolecular interactions of this compound are primarily dictated by its constituent functional groups: the pyrazolone ring and the isopropyl substituent. The pyrazolone core contains both hydrogen bond donors and acceptors, making it capable of forming significant hydrogen bond interactions. Specifically, the N-H group of the pyrazole ring acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the sp2 hybridized nitrogen atom are potential hydrogen bond acceptors. mdpi.com These interactions are crucial for the molecule's solubility and its binding affinity to biological targets. mdpi.com

In the solid state, pyrazolone derivatives are known to form extensive hydrogen bond networks. For instance, in the crystal structure of a related compound, 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, the N-H groups of the pyrazole rings are observed to form hydrogen bonds with solvent molecules and counter-ions. mdpi.com This highlights the strong hydrogen bonding potential of the pyrazole N-H group.

The isopropyl group at the 5-position introduces a key hydrophobic region on the molecule. This nonpolar alkyl group is critical for establishing hydrophobic contacts, which are non-covalent interactions driven by the tendency of nonpolar surfaces to aggregate in an aqueous environment to minimize their contact with water. Such hydrophobic interactions are fundamental in many biological processes, including protein folding and ligand-protein binding. The size and branching of the isopropyl group can enhance these interactions within hydrophobic pockets of target proteins. In docking studies of pyrazolone derivatives, hydrophobic interactions with amino acid residues in the active site of proteins are often observed. researchgate.net

A summary of the potential intermolecular interactions for this compound is presented in the table below.

| Functional Group | Interaction Type | Role |

| Pyrazole N-H | Hydrogen Bond | Donor |

| Pyrazole C=O | Hydrogen Bond | Acceptor |

| Pyrazole N (sp2) | Hydrogen Bond | Acceptor |

| Isopropyl Group | Hydrophobic Contact | Nonpolar Interaction |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their complexes. eurasianjournals.com For pyrazolone derivatives, MD simulations provide insights into their conformational flexibility, stability, and interactions with their environment, such as in a solvent or bound to a protein. rsc.orguwc.ac.zamdpi.comrsc.org

Conformational Landscapes in Explicit Solvent Systems

While specific MD simulation studies on this compound in explicit solvent systems are not extensively documented in the literature, the general methodology involves placing the molecule in a simulation box filled with water molecules. The simulation then calculates the trajectory of each atom over time, based on a defined force field. This allows for the exploration of the molecule's conformational landscape, revealing the most stable and frequently adopted three-dimensional structures in an aqueous environment. The tautomeric equilibrium between the pyrazol-3-ol and pyrazolin-5-one forms is also a key aspect that can be investigated using these methods. mdpi.com The presence of the isopropyl group would influence the solvation shell and the conformational preferences of the pyrazolone ring.

Protein-Ligand Complex Stability and Dynamics

MD simulations are frequently employed to assess the stability of a ligand within the binding site of a protein. rsc.org In studies involving pyrazolone derivatives as inhibitors of various enzymes, MD simulations have been used to validate docking poses and to analyze the dynamics of the protein-ligand complex. rsc.orgrsc.org These simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time. For this compound, an MD simulation of its complex with a target protein would involve monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess structural stability. Analysis of the root-mean-square fluctuation (RMSF) of protein residues can identify which parts of the protein are most affected by ligand binding. The stability of the complex is often correlated with the binding affinity and efficacy of the compound. srce.hr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. vlifesciences.comneuroquantology.com QSAR studies are widely used in medicinal chemistry to guide the design and optimization of new drug candidates. jst.go.jp

Development of Statistical Models for Activity Prediction

For pyrazolone derivatives, several QSAR models have been developed to predict their biological activities, particularly their anti-inflammatory effects. vlifesciences.comjst.go.jphilarispublisher.com These models are typically built using statistical regression methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS). vlifesciences.comhilarispublisher.com In an MLR model, a linear equation is derived that correlates the biological activity (the dependent variable) with a set of calculated molecular properties, known as descriptors (the independent variables).

For example, a 2D-QSAR study on a series of pyrazolone derivatives with anti-inflammatory activity might yield a model like the following hypothetical equation:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients for each descriptor. The statistical quality of these models is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the Fischer statistic (F-test). hilarispublisher.com A high R² value indicates a good fit of the model to the data, while a high q² value suggests good predictive ability. hilarispublisher.com

Example of Statistical Parameters from a QSAR Study on Pyrazolone Derivatives:

| Statistical Parameter | Typical Value | Interpretation |

| R² (Correlation Coefficient) | > 0.8 | Goodness of fit of the model |

| q² (Cross-validated R²) | > 0.5 | Predictive ability of the model |

| F-test | High value | Statistical significance of the model |

These models, once validated, can be used to predict the activity of new, unsynthesized pyrazolone derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Identification of Physicochemical Descriptors Governing Activity

A crucial outcome of QSAR studies is the identification of the key physicochemical descriptors that influence the biological activity of the compounds. vlifesciences.com For pyrazolone derivatives, a range of descriptors have been found to be important, depending on the specific activity being modeled. These can be broadly categorized as follows:

Steric Descriptors: These relate to the size and shape of the molecule. An example is molar volume. In some QSAR models for anti-inflammatory pyrazolones, negative values for steric field descriptors have indicated that less bulky substituents at certain positions may enhance activity. vlifesciences.com

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the distribution of charges. The presence of electropositive groups has been suggested as important for the anti-inflammatory activity of some pyrazolone series. vlifesciences.com

Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP, which is the logarithm of the partition coefficient between octanol (B41247) and water. It quantifies the lipophilicity of a molecule, which is crucial for its ability to cross cell membranes.

Thermodynamic Descriptors: Properties like hydration energy and heat of formation can also be important in describing the interactions of the molecule. vlifesciences.com

For this compound, the isopropyl group would significantly contribute to steric and hydrophobic descriptors. Based on general QSAR findings for pyrazolones, the size and lipophilicity of this group would likely play a key role in its biological activity profile. vlifesciences.com

Structure Activity Relationship Sar Studies of 5 Isopropyl 1h Pyrazol 3 2h One Analogues

Systematic Modification of the Pyrazolone (B3327878) Core and Peripheral Substituents

The pyrazolone scaffold is a versatile platform for medicinal chemistry, offering multiple sites for modification to modulate biological activity. nih.gov Systematic alterations to the core structure and its substituents have been a key strategy in developing novel therapeutic agents. nih.govresearchgate.net

Research has shown that the nature of the substituent on the nitrogen atom can dramatically alter the compound's activity. For instance, in a study on pyrazolone derivatives as inhibitors of Trypanosoma cruzi, modifications on the pyrazolone nitrogen were explored. It was generally observed that more apolar compounds exhibited better activity. frontiersin.org Specifically, the introduction of a piperidine (B6355638) linker at the nitrogen atom offered new avenues for derivatization, creating valuable starting points for future drug discovery efforts. frontiersin.org

Further studies on pyrazolopyridine derivatives as antiviral agents highlighted the importance of the N1 substituent. Analogues with an isopropyl group at the N1 position consistently demonstrated high selectivity indices against various enteroviruses. ucla.edu This suggests that a moderately sized, lipophilic group at this position is favorable for this particular biological activity.

The following table summarizes the effect of N-substitution on the biological activity of pyrazolone analogues based on a study of Trypanosoma cruzi inhibitors. frontiersin.org

| Compound | Substituent on Pyrazolone Nitrogen | cLogP | pIC50 (T. cruzi) | Selectivity Index (vs. MRC-5 cells) |

| NPD-0227 | Isopropyl | 3.5 | 6.4 | 100 |

| 25 | Imidazole | 2.3 | Low micromolar | - |

| 46 | Succinimide | 0.9 | High micromolar | - |

| 73 | Morpholine (via piperidine linker) | 1.6 | High micromolar | - |

| 54 | Sulfonamide (2-atom linker) | 3.8 | ~6.0 | >100 |

| 59 | Urea (2-atom linker) | 4.0 | ~6.0 | - |

| 65 | β-alcohol (2-atom linker) | 3.8 | ~6.0 | - |

| 66 | β-alcohol (2-atom linker) | 3.9 | ~6.0 | - |

| 76 | 4-Fluorobenzyl (via piperidine linker) | 4.6 | 6.1 | Moderate to poor |

| 78 | 4-Pyridinemethyl (via piperidine linker) | - | 5.6 | 16 |

This table is for illustrative purposes and based on findings from a specific study. The activities are context-dependent.

The isopropyl group at the C5 position is a defining feature of 5-isopropyl-1H-pyrazol-3(2H)-one. Its size, shape, and lipophilicity play a significant role in how the molecule interacts with its biological targets. ontosight.aiontosight.ai

In the context of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the substitution at a position analogous to the C5 of the pyrazolone ring was found to be critical. While the direct analogue was not reported, the study showed that an isopropyl substitution at a different position (R4) led to inactivity against Mycobacterium tuberculosis, whereas a methyl group at the same position was tolerated. nih.gov This highlights the sensitivity of biological activity to the placement and nature of alkyl substituents.

The C3 and C4 positions of the pyrazolone ring are also amenable to modification, providing further opportunities to fine-tune the biological activity of the parent compound. researchgate.net

Electrophilic substitution at the C4 position is a common and effective strategy for introducing a wide range of functional groups. nih.gov This position is often reactive and can be functionalized to create derivatives with altered properties. whiterose.ac.uk For instance, the introduction of various substituents at the C4 position of pyrazolone derivatives has been shown to yield compounds with significant anti-inflammatory and analgesic activities. jst.go.jp

The following table illustrates the impact of C3 and C4 derivatization on the anti-inflammatory activity of certain pyrazolone analogues. jst.go.jp

| Compound ID | Substitution at C4 | Substitution at C3 | Anti-inflammatory Activity (% edema inhibition) |

| 6b | - | - | 68.2 |

| 9b | - | - | 72.7 |

| 7b | - | - | 59.1 |

| 8b | Dimethylaminomethylene | - | 63.6 |

Note: The specific substituents for each compound are detailed in the source literature. This table provides a conceptual overview.

Design Principles for Lead Optimization and Analogue Synthesis

The process of lead optimization for pyrazolone-based compounds involves a cyclical process of design, synthesis, and biological testing. researchgate.netnih.gov The goal is to improve the potency, selectivity, and pharmacokinetic properties of a lead compound.

Key design principles include:

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site. nih.gov

Property-Based Design: Modifying the chemical structure to achieve a desired profile of physicochemical properties, such as solubility and membrane permeability. nih.gov

SAR-Guided Modifications: Systematically altering different parts of the molecule based on existing SAR data to enhance desired activities and reduce off-target effects. researchgate.netresearchgate.net

The synthesis of pyrazolone analogues often involves classical methods like the condensation of hydrazines with β-ketoesters. nih.gov More advanced, one-pot multicomponent reactions are also employed for their efficiency and ability to generate diverse libraries of compounds for screening. rsc.org Parallel synthesis techniques can be used to rapidly create a series of related compounds for SAR studies. researchgate.net

Coordination Chemistry and Metalligand Applications of 5 Isopropyl 1h Pyrazol 3 2h One

Electronic and Magnetic Properties of Pyrazolone (B3327878) Metal Complexes

The electronic spectra and magnetic properties of metal complexes are fundamental to understanding their geometric and electronic structures. For complexes involving pyrazolone ligands, these properties are primarily dictated by the central metal ion, its oxidation state, and the coordination environment imposed by the ligands. Pyrazolone derivatives, acting as O,O-chelating agents, typically create weak to moderate ligand fields, influencing the d-orbital splitting of the metal center. mdpi.com

Studies on transition metal complexes with various 4-acyl-pyrazolone ligands, such as 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one, reveal characteristic electronic transitions and magnetic behaviors. mdpi.comnih.gov

Electronic Spectra: The electronic spectra of these complexes in the visible region are dominated by d-d transitions of the central metal ion. For instance, Co(II) complexes often exhibit multiple absorption bands in the visible region, which are indicative of an octahedral geometry. mdpi.com These bands correspond to transitions from the 4T1g(F) ground state to higher energy quartet states like 4T2g(F), 4A2g(F), and 4T1g(P). mdpi.com Ni(II) complexes in an octahedral environment typically show two main d-d transitions, while Cu(II) complexes often display a broad band, characteristic of a distorted octahedral or square planar geometry due to the Jahn-Teller effect. mdpi.comnih.gov In addition to d-d bands, intense bands in the UV region are assigned to π → π* and n → π* transitions within the ligand. nih.gov

Magnetic Susceptibility: Magnetic moment measurements at room temperature provide valuable information about the spin state of the metal ion. For pyrazolone complexes with Mn(II), Co(II), and Ni(II), the observed magnetic moments generally correspond to high-spin configurations, which is consistent with the presence of weak or moderate ligand fields. mdpi.comnih.gov For example, Mn(II) (d5) complexes typically show magnetic moments around 5.6 B.M., indicating five unpaired electrons in an octahedral field. nih.gov Co(II) (d7) complexes exhibit moments in the range of 4.4-4.5 B.M., and Ni(II) (d8) complexes have moments around 2.9 B.M., consistent with high-spin octahedral geometries. mdpi.comnih.gov Cu(II) (d9) complexes have magnetic moments of approximately 1.9 B.M., corresponding to one unpaired electron. mdpi.com

Table 1: Electronic and Magnetic Data for Selected 4-Acyl-Pyrazolone Metal Complexes

| Complex | Metal Ion | d-d Transitions (λmax, nm) | Magnetic Moment (μeff, B.M.) | Proposed Geometry | Reference |

| [Mn(Ampp-Sn)2(H2O)2]·H2O | Mn(II) | 431 | 5.61 | Octahedral | nih.gov |

| [Co(Ampp-Sn)2(H2O)2] | Co(II) | 408, 632, 699 | 4.43 | Octahedral | nih.gov |

| [Ni(Ampp-Sn)2(H2O)2]·H2O | Ni(II) | 596, 674 | 2.93 | Octahedral | nih.gov |

| [Cu(Ampp-Dh)2(H2O)2] | Cu(II) | 467, 598 | 1.97 | Octahedral | mdpi.com |

| [Co(Bmpp-Sn)2(H2O)2]·H2O | Co(II) | 408, 540 | 4.46 | Octahedral | nih.gov |

Influence of Metal Coordination on Ligand Tautomerism and Reactivity

The coordination of a metal ion to a pyrazolone ligand can significantly influence the ligand's structure and reactivity, primarily by affecting its tautomeric equilibrium. unicam.it Pyrazolones, including 5-isopropyl-1H-pyrazol-3(2H)-one, can exist in several tautomeric forms, most notably the keto and enol forms. nih.govoaji.net

Influence on Tautomerism: In the solid state and in solution, 4-acyl-pyrazolones exist in a tautomeric equilibrium between the keto and enol forms. nih.govoaji.net The enol form is stabilized by intramolecular hydrogen bonding. Upon coordination to a metal ion, the proton of the enolic hydroxyl group is replaced by the metal ion, effectively "locking" the ligand in its enolate form. sci-hub.se This shift in equilibrium is readily observable using spectroscopic techniques, particularly infrared (IR) spectroscopy.

In the IR spectrum of the free ligand, a broad band in the high-frequency region (around 3400 cm-1) can be attributed to the O-H stretch of the enol tautomer. nih.gov Concurrently, characteristic C=O stretching frequencies are observed. Upon complexation, the O-H band disappears, and there is a noticeable shift in the C=O stretching frequency to lower wavenumbers. This shift indicates the coordination of the carbonyl oxygen to the metal center. Furthermore, new bands appear in the low-frequency region of the spectra, which are assigned to the stretching vibrations of the newly formed metal-oxygen (M-O) bonds. mdpi.comnih.gov

Influence on Reactivity: The coordination to a metal center can alter the reactivity of the pyrazolone ligand. The C4 position of the pyrazolone ring is known to be reactive, often participating in electrophilic substitution and condensation reactions. researchgate.net Metal coordination can modulate the electron density at this position, potentially altering its susceptibility to attack. For instance, the formation of Schiff base derivatives at the C4-acyl group is a common reaction. researchgate.net The stability and electronic properties of these resulting Schiff base ligands and their subsequent metal complexes are influenced by the initial coordination environment. The activation of the C4 carbon can also permit the introduction of additional donor atoms, creating ligands with higher denticity and modified coordination properties. researchgate.net

Table 2: Key IR Spectral Bands (cm-1) Illustrating the Effect of Coordination on Pyrazolone Ligands

| Compound | ν(O-H) | ν(C=N) | ν(M-O) | ν(M-N) | Reference |

| Ampp-Sn (Ligand) | 3392 | 1624 (imine) | - | - | nih.gov |

| [Co(Ampp-Sn)2(H2O)2] | 3391 (H2O) | 1619 | 486 | 631 | nih.gov |

| [Ni(Ampp-Sn)2(H2O)2]·H2O | 3398 (H2O) | 1620 | 488 | 622 | nih.gov |

| Ampp-Dh (Ligand) | 3388 | 1617 (imine) | - | - | mdpi.com |

| [Co(Ampp-Dh)2(H2O)2] | 3384 (H2O) | 1618 | 484 | 630 | mdpi.com |

| [Cu(Ampp-Dh)2(H2O)2] | 3390 (H2O) | 1619 | 492 | 620 | mdpi.com |

Biological Target Identification and Mechanistic Investigations of 5 Isopropyl 1h Pyrazol 3 2h One Academic Focus

Advanced In Vitro Methodologies for Biological Target Elucidation

To pinpoint the specific proteins and pathways that 5-Isopropyl-1H-pyrazol-3(2H)-one interacts with, scientists utilize a range of advanced in vitro methods. These techniques move from broad pathway analysis to specific protein identification.

Enzyme inhibition assays are fundamental in determining the potential therapeutic action of a compound. While specific data for this compound is not always available, studies on structurally related pyrazolone (B3327878) derivatives provide significant insights into its likely targets. The pyrazolone scaffold is a common feature in molecules designed to inhibit various enzymes. jst.go.jpnih.gov

Kinases: The pyrazole (B372694) core is a privileged scaffold for developing kinase inhibitors. nih.gov Research on lysine (B10760008) acetyltransferase KAT8 inhibitors demonstrated that substituting a methyl group with an isopropyl group on the pyrazolone ring maintained inhibitory activity. nih.gov Specifically, a 5-aminopyrazole-4-carboxamide analog featuring a 1-isopropyl substituent was identified as a potent and selective inhibitor of RET kinase. nih.gov Furthermore, certain fused pyrazole derivatives have demonstrated protein kinase inhibitory activity. jmchemsci.com

Cyclooxygenases (COX): Pyrazolone derivatives have long been investigated for their anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes. jst.go.jp Studies on related 1,5-diarylpyrazoles have shown selective inhibition of the COX-2 isozyme. nih.gov

Phospholipase A2 (PLA2): A novel series of thienyl-pyrazole carboxamides were found to inhibit phospholipase A2 (PLA2). uomphysics.net The most potent of this series was 5-(5-isopropyl-2-methylthiophen-3-yl)-1H pyrazole 3-carboxamide, a close structural analog to the subject compound, which exhibited an IC50 of 7.29 µM. uomphysics.net

Alpha-glucosidase: This enzyme is a key target in managing type 2 diabetes. nih.gov Derivatives of pyrazole-phthalazine have shown excellent inhibitory activity against yeast α-glucosidase, with some compounds being significantly more potent than the standard drug, Acarbose. d-nb.info A compound containing a 5-isopropyl-1H-pyrazol moiety has also been noted as an alpha-glucosidase inhibitor. molaid.com

Aromatase: Aromatase is a crucial enzyme in estrogen biosynthesis and a target for breast cancer therapy. mdpi.com Research has identified pyrazol-3-one derivatives as having aromatase inhibition capabilities. nih.govmdpi.com

Interactive Table of Enzyme Inhibition by Pyrazolone Derivatives Below is a summary of findings from enzyme inhibition assays involving pyrazolone derivatives structurally related to this compound.

| Enzyme Target | Compound Class/Example | Key Finding | Reference |

| Kinases | 4-(3-Isopropyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid | Maintained KAT8 inhibitory activity compared to methyl analog. | nih.gov |

| 5-amino-3-(...)-1-isopropyl-1H-pyrazole-4-carboxamide | Potent and selective RET kinase inhibitor. | nih.gov | |

| Cyclooxygenase-2 | 1,5-diarylpyrazole ureas | Designed as novel COX-2/sEH dual inhibitors. | nih.gov |

| Phospholipase A2 | 5-(5-isopropyl-2-methylthiophen-3-yl)-1H pyrazole 3-carboxamide | Potent PLA2 inhibition with an IC50 of 7.29 µM. | uomphysics.net |

| Alpha-glucosidase | Pyrazole-phthalazine hybrids | Showed significantly higher activity than standard Acarbose. | d-nb.info |

| Aromatase | Pyrazol-3-one derivatives | Exhibited significant aromatase inhibitory effect. | nih.govmdpi.com |

To identify biological targets without prior assumptions, chemical proteomics approaches are employed. These methods use a modified version of the compound of interest to "pull down" its binding partners from cell lysates for identification.

For the pyrazolone class of molecules, researchers have synthesized affinity probes to ascertain their biological mode of action, particularly in the context of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). nih.gov These probes, which incorporate a reactive group onto the pyrazolone scaffold, are confirmed to retain the neuroprotective properties of the parent compound. nih.govacs.org

The general methodology involves:

Probe Synthesis: A pyrazolone-based probe is synthesized, often for photoaffinity labeling (PAL). PAL probes contain a photoactivatable group that, upon UV irradiation, forms a covalent bond with nearby proteins. acs.orgnih.govmdpi.com

Affinity Purification: The probe is incubated with cell lysates. After photoactivation, the probe and its covalently bound protein targets are purified from the complex mixture. nih.gov

Proteomic Analysis: The captured proteins are identified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Using this approach, studies on pyrazolone compounds identified the 26S proteasome regulatory subunits (PSMC1 and PSMC4) and T-complex protein 1 (TCP-1) as putative protein targets. nih.gov

Functional cell-based assays are crucial for understanding a compound's effect in a biological context. For pyrazolone derivatives, several such assays have been utilized:

Neuroprotection and Proteasome Activity Assays: In cellular models of ALS (e.g., PC12-SOD1G93A cells), pyrazolone compounds have demonstrated significant disease-attenuating efficacy. nih.gov Assays have shown that these molecules can restore the degradation of a fluorogenic proteasome substrate, indicating they act as proteasome activators. nih.gov

Cellular Thermal Shift Assays (CETSA): This technique robustly confirms drug-target engagement within the cellular environment. acs.org By heating cells treated with the compound, researchers can observe the stabilization of the target protein, as the bound ligand increases its melting temperature. This method was used to validate the interaction between pyrazolone compounds and their identified targets. acs.orgnih.gov

Ion Flux Assays: To study the modulation of ion channels or G-protein coupled receptors, calcium flux assays are often used. For instance, a Functional Drug Screening System (FDSS) can measure changes in intracellular calcium, which is a common downstream signaling event, to assess the activity of allosteric modulators on receptors like mGluR4. nih.gov

Cell Cycle Analysis: The FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) system can be used to investigate the effects of a compound on cell cycle progression. A pyrazole-based kinase inhibitor was shown to cause a G2/M phase cell cycle arrest using this assay. nih.gov

Phenotypic Screening and Target Deconvolution Strategiescreative-biolabs.com

Phenotypic screening has emerged as a powerful strategy in drug discovery, enabling the identification of compounds that exert a desired effect on a cell or organism without prior knowledge of the specific molecular target. This approach is particularly valuable for complex diseases and for discovering compounds with novel mechanisms of action. Once a "hit" compound is identified through a phenotypic screen, the subsequent and often challenging step is target deconvolution—the process of identifying the molecular target(s) responsible for the observed phenotype. nih.gov This section focuses on the application of these strategies to pyrazole-containing compounds, with relevance to the this compound scaffold.

Phenotypic Screening of Pyrazole Analogs

Libraries of compounds containing the pyrazole scaffold have been subjected to various phenotypic screens, leading to the discovery of hits with potent activity against infectious agents and cancer cells. These whole-cell or whole-organism assays prioritize compounds based on their functional effect, such as inhibiting pathogen growth or inducing cancer cell death.

One notable example involves the screening of 5-phenylpyrazolopyrimidinone analogs, which share a core pyrazolopyrimidinone (B8486647) scaffold, against the kinetoplastid parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. nih.govacs.org This phenotypic screening approach led to the identification of potent antitrypanosomal agents. nih.gov Similarly, a high-throughput phenotypic screen of the Eli Lilly corporate compound library against Mycobacterium tuberculosis (Mtb) identified a series of pyrazole-containing spirocyclic amines as potent inhibitors of bacterial growth. dundee.ac.uknih.gov These initial hits showed significant anti-tubercular activity with Minimum Inhibitory Concentrations (MIC) in the sub-micromolar range. dundee.ac.uknih.gov

In the realm of oncology, derivatives of the promiscuous kinase inhibitor pyrazolo[3,4-d]pyrimidine were designed and put through phenotypic assays to find compounds with potent antiproliferative properties against human breast cancer. acs.org The human mammary adenocarcinoma cell line MCF7 was used as the primary model for this screening effort. acs.org

The table below summarizes the results from representative phenotypic screening campaigns involving pyrazole-based compounds.

Table 1: Phenotypic Screening of Pyrazole-Containing Compounds

| Compound Series/Scaffold | Screening Model | Observed Phenotype/Activity | Reference(s) |

|---|---|---|---|

| 5-Phenylpyrazolopyrimidinone Analogs | Trypanosoma brucei brucei | Inhibition of parasite growth (IC₅₀ of 70 nM for the most potent compound) | nih.govacs.org |

| Pyrazole Spirocyclic Amines | Mycobacterium tuberculosis H37Rv | Inhibition of bacterial growth (MIC of 0.14 to 0.22 μM for initial hits) | dundee.ac.uknih.gov |

| Pyrazolo[3,4-d]pyrimidine Derivatives | Human Breast Adenocarcinoma (MCF7) Cells | Inhibition of cancer cell growth | acs.org |

Target Deconvolution Approaches

Identifying the molecular target of a hit from a phenotypic screen is a critical step for lead optimization and understanding the mechanism of action. nih.gov Several methods are employed for target deconvolution, ranging from genetic approaches to biochemical and computational techniques.

A classic and effective method for target deconvolution is the generation and analysis of resistant mutants. In the case of the pyrazole spirocyclic amines identified in the anti-tubercular screen, strains of M. tuberculosis with mutations in the gene for MmpL3 (Mycobacterial membrane protein Large 3) were found to be resistant to the lead compound. dundee.ac.uknih.gov This provided strong evidence that MmpL3, a transporter essential for building the mycobacterial cell wall, is the molecular target. dundee.ac.uknih.gov

Another strategy involves hypothesis-driven investigation based on the known activities of a scaffold. For instance, 5-benzyl-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (BIPPO) analogs were initially synthesized and screened against parasites because the scaffold was reported to inhibit phosphodiesterases (PDEs) from P. falciparum. nih.gov This suggests that parasite PDEs were a hypothesized target class guiding the initial investigation. nih.gov

Computational methods, such as in silico molecular docking, also play a role. In a study on 3-carbonyl-5-phenyl-1H-pyrazole derivatives, glide docking was used to predict the binding affinity and selectivity for BRAFV600E and CRAF kinases over wild-type BRAF. This modeling helps to rationalize and confirm the intended targets, showing a binding mode where the pyrazole acts as a hinge-binder.

The table below outlines target deconvolution strategies applied to pyrazole-based compounds.

Table 2: Target Deconvolution Strategies for Pyrazole-Based Compounds

| Compound Series | Phenotypic Hit | Target Deconvolution Method | Identified/Putative Target | Reference(s) |

|---|---|---|---|---|

| Pyrazole Spirocyclic Amines | Anti-tubercular activity | Generation of resistant mutants | MmpL3 | dundee.ac.uknih.gov |

| 5-Phenylpyrazolopyrimidinone Analogs | Antitrypanosomal activity | Hypothesis-driven (based on related scaffolds) | Parasite Phosphodiesterases (PDEs) | nih.gov |

Future Perspectives and Emerging Research Avenues for 5 Isopropyl 1h Pyrazol 3 2h One

Development of Stereoselective Synthetic Pathways

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern drug development. For 5-Isopropyl-1H-pyrazol-3(2H)-one, which possesses a stereocenter at the C5 position when substituted appropriately, the development of stereoselective synthetic pathways is a critical research frontier. Current synthetic methods often result in racemic mixtures, requiring challenging and costly separation processes. Future research will likely focus on asymmetric catalysis to produce specific enantiomers directly.

Organocatalysis, using small chiral organic molecules, has emerged as a powerful tool for stereoselective synthesis. For instance, highly efficient organocatalytic amination of 4-substituted pyrazolones using quinine-derived thioureas has been reported, achieving excellent yields and enantioselectivities (up to 97:3 er). acs.org Applying similar methodologies to synthesize chiral this compound derivatives could provide access to enantiomerically pure compounds for biological evaluation. acs.org The development of novel catalysts, including recyclable polymer-supported versions, could also enhance the practicality and scalability of these processes for industrial applications. acs.org

Furthermore, metal-catalyzed reactions, such as palladium-catalyzed processes, offer another route to stereocontrol. researchgate.netnih.gov Research into novel chiral ligands and reaction conditions could enable the highly selective synthesis of tri- and tetra-substituted pyrazolone (B3327878) derivatives. researchgate.net These advanced synthetic strategies are essential for investigating the distinct pharmacological profiles that different enantiomers of this compound derivatives may possess.

Table 1: Examples of Stereoselective Synthesis Methods Applicable to Pyrazolone Scaffolds

| Method | Catalyst/Reagent | Substrate Type | Key Feature | Reference |

| Asymmetric Amination | Quinine-derived thiourea | 4-Substituted Pyrazolones | High enantioselectivity (up to 97:3 er) at room temperature. | acs.org |

| Palladium-Catalyzed Cross-Coupling | Palladium(0) with Copper(I) Iodide | β-tributylstannyl-α,β-unsaturated ketones | High stereoselectivity in forming tri- and tetra-substituted olefins. | researchgate.net |

| Michael Addition Reaction | Silver Carbonate (Ag₂CO₃) | N-unsubstituted Pyrazoles & Conjugated Alkynes | Switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles. | nih.gov |

| Asymmetric Sulfoxidation | Chiral Oxidants (e.g., peroxocamphoric acid) | Sulfenates | A method for preparing optically active sulfinates, though with moderate success (max 36% ee). | acs.org |

Integration of Advanced Artificial Intelligence and Machine Learning in Computational Studies